molecular formula C18H21Cl3N2O3S2 B2977344 Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329894-25-8

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2977344
CAS No.: 1329894-25-8
M. Wt: 483.85
InChI Key: LQAXMPODHVOLMJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a fused tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:

  • Thiophene-carboxamido moiety: A 2,5-dichlorothiophene ring linked via a carboxamide group at position 2 of the core.
  • Ethyl carboxylate group: Positioned at the 3-carbon of the thienopyridine ring, enhancing lipophilicity and bioavailability.
  • Isopropyl substituent: At position 6, contributing steric bulk and influencing conformational stability.
  • Hydrochloride salt: Improves aqueous solubility for pharmacological applications.

Characterization typically employs NMR and UV spectroscopy, as demonstrated in analogous studies .

Properties

IUPAC Name

ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S2.ClH/c1-4-25-18(24)14-10-5-6-22(9(2)3)8-12(10)26-17(14)21-16(23)11-7-13(19)27-15(11)20;/h7,9H,4-6,8H2,1-3H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAXMPODHVOLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=C(SC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (hereafter referred to as "the compound") is a synthetic derivative belonging to the class of thienopyridines. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of transglutaminases and other therapeutic targets.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C18H20Cl2N2O3S2C_{18}H_{20}Cl_2N_2O_3S^2 with a molecular weight of 447.39 g/mol. The presence of chlorine atoms and thiophene rings in its structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of transglutaminases, enzymes involved in various cellular processes including apoptosis and tissue repair. Inhibiting these enzymes can have therapeutic implications in conditions like cancer and neurodegenerative diseases .
  • Antiproliferative Effects : Studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. For instance, it showed significant activity against breast cancer and leukemia cells in vitro, suggesting its potential as an anticancer agent .
  • Neuroprotective Properties : Preliminary studies indicate that the compound may possess neuroprotective effects, possibly through modulation of neuroinflammatory pathways . This property could make it a candidate for treating neurodegenerative disorders.

Case Study 1: Transglutaminase Inhibition

In a study focused on the inhibition of transglutaminase 2 (TG2), the compound was tested against various concentrations. The results indicated a dose-dependent inhibition with an IC50 value suggesting high potency compared to known inhibitors .

Concentration (µM)% Inhibition
120
550
1080

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the antiproliferative effects on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. The results showed that treatment with the compound resulted in significant reductions in cell viability after 48 hours.

Cell LineIC50 (µM)
MCF-715
HL-6010

The mechanism by which the compound exerts its biological effects involves multiple pathways:

  • Inhibition of Protein Crosslinking : By inhibiting transglutaminases, the compound prevents abnormal protein crosslinking, which is often implicated in tumor progression and metastasis .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through activation of caspase pathways .
  • Modulation of Inflammatory Responses : It may modulate inflammatory cytokines, providing neuroprotection by reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related derivatives to evaluate substituent effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name R1 Substituent R2 Group Molecular Formula (MW) Key Features Hypothetical Activity Insights
Target Compound 2,5-dichlorothiophene-3-carboxamido Ethyl carboxylate C₁₉H₂₀Cl₂N₂O₃S₂ (455.4)† Thiophene ring with 2,5-Cl; ester group Potential allosteric modulation (thiophene advantage) with moderate lipophilicity
2-(2,4-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 2,4-dichlorobenzamido Carboxamide C₁₈H₂₀Cl₃N₃O₂S (448.8) Benzene ring with 2,4-Cl; amide group Competitive antagonism possible (benzene substitution less favorable for allostery)
2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 4-chlorophenoxy acetamido Carboxamide C₁₉H₂₂ClN₃O₃S (415.9)‡ Phenoxy group with 4-Cl; amide linkage Reduced activity (lack of thiophene π-π interactions)

†Calculated molecular weight; ‡Estimated based on structural similarity.

Key Findings:

Thiophene vs. Benzene Rings: The target compound’s 2,5-dichlorothiophene substituent may enhance allosteric modulation compared to benzene analogs. indicates thiophene rings improve adenosine A1 receptor binding, whereas benzene substitutions reduce activity . The 2,5-Cl configuration on thiophene may offer steric and electronic advantages, though 4-position substitution (e.g., methyl) is reported to maximize activity .

Ester vs. Amide Functional Groups :

  • The ethyl carboxylate group in the target compound likely improves membrane permeability over carboxamide derivatives (e.g., ’s compound), which may exhibit higher polarity and slower absorption.

Substituent Positioning :

  • 2,4-Dichloro substitution on benzene () versus 2,5-dichloro on thiophene (target) highlights divergent SAR outcomes. The latter’s thiophene ring may better stabilize intramolecular hydrogen bonds critical for receptor interaction .

Hydrochloride Salt :

  • All compared compounds utilize hydrochloride salts to enhance solubility, a critical factor for in vivo efficacy.

Research Implications

  • Pharmacological Potential: The target compound’s thiophene-carboxamido and ethyl carboxylate groups suggest a balance between receptor affinity (via heterocyclic interactions) and bioavailability.
  • Synthetic Optimization : Substitution at the thiophene 4-position (e.g., methyl) could further enhance activity, as suggested by prior SAR studies .
  • Comparative Limitations: Analogs with phenoxy or benzamido groups (e.g., ) may underperform due to reduced π-system engagement or suboptimal substitution patterns.

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